molecular formula C25H34O3 B14040150 Bis(4-hexyloxyphenyl)methanone

Bis(4-hexyloxyphenyl)methanone

Katalognummer: B14040150
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: WTAJUZVRCDEXDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(4-hexyloxyphenyl)methanone: is an organic compound with the molecular formula C25H34O3. It is characterized by the presence of two hexyloxy groups attached to a phenyl ring, which in turn are connected to a central methanone group. This compound is known for its applications in various fields, including materials science and organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-hexyloxyphenyl)methanone typically involves the reaction of 4-hexyloxybenzoyl chloride with phenylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(4-hexyloxyphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis(4-hexyloxyphenyl)methanone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers .

Biology: In biological research, this compound can be used to study the interactions of hexyloxy-substituted phenyl groups with biological macromolecules. It may also be used in the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to degradation .

Wirkmechanismus

The mechanism of action of Bis(4-hexyloxyphenyl)methanone is primarily based on its ability to interact with various molecular targets through its hexyloxy and phenyl groups. These interactions can influence the physical and chemical properties of the compound, making it useful in different applications. The exact molecular pathways involved depend on the specific context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Bis(4-hexyloxyphenyl)methanone is unique due to its hexyloxy substituents, which provide enhanced solubility and stability compared to shorter alkoxy-substituted analogs. This makes it particularly valuable in applications requiring high-performance materials .

Eigenschaften

Molekularformel

C25H34O3

Molekulargewicht

382.5 g/mol

IUPAC-Name

bis(4-hexoxyphenyl)methanone

InChI

InChI=1S/C25H34O3/c1-3-5-7-9-19-27-23-15-11-21(12-16-23)25(26)22-13-17-24(18-14-22)28-20-10-8-6-4-2/h11-18H,3-10,19-20H2,1-2H3

InChI-Schlüssel

WTAJUZVRCDEXDL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.